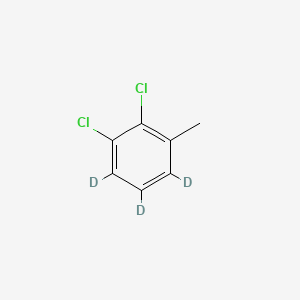

2,3-Dichlorotoluene-4,5,6-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dichlorotoluene-4,5,6-d3 is a stable isotope labelled analytical standard . It is used as a reagent in organic synthesis .

Synthesis Analysis

The synthesis of 2,3-Dichlorotoluene involves a reaction with homogeneous catalysts such as chlorinated metals and chlorine gas . The reaction involves proton attack on the methyl group of 2,5-DCT followed by rearrangement .Molecular Structure Analysis

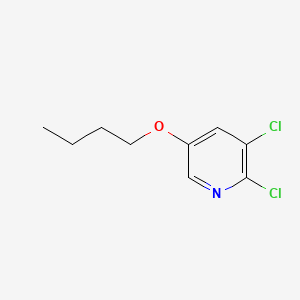

The molecular formula of 2,3-Dichlorotoluene-4,5,6-d3 is C7H6Cl2 . The average mass is 161.029 Da and the monoisotopic mass is 159.984650 Da .Chemical Reactions Analysis

The isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT) is a key chemical reaction involving 2,3-Dichlorotoluene-4,5,6-d3 . This reaction is influenced by the catalyst HZSM-5 .Mechanism of Action

Safety and Hazards

2,3-Dichlorotoluene-4,5,6-d3 is considered hazardous. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT) has significant practical application potential and provides a valuable reference and guidelines for industrial research . The downstream products of this process exhibit substantial growth potential, offering promising profit prospects in sectors such as pharmaceuticals, manufacturing of bactericides, insecticides, herbicides, organic dyes, and other high-value-added products .

properties

IUPAC Name |

1,2-dichloro-3,4,5-trideuterio-6-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3/i2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLKCPXYBLCEKC-NRUYWUNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorotoluene-4,5,6-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester](/img/structure/B572081.png)